(R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
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Overview
Description
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a chlorophenyl group attached to a propanoic acid backbone. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis or resolution of racemic mixtures.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Deprotection of the amino group: The Cbz group is removed under mild acidic or hydrogenolytic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid often involves large-scale synthesis using flow chemistry techniques. These methods offer improved efficiency, scalability, and safety compared to traditional batch processes. Flow reactors enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features allow it to mimic natural substrates, making it a useful tool in biochemical assays.
Medicine
In medicine, ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid serves as an intermediate in the synthesis of pharmaceutical agents. It is involved in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- ®-2-(((Methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
- ®-2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Uniqueness
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is unique due to its specific combination of functional groups and chiral center. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various applications. Compared to its analogs, it offers unique binding properties and reactivity patterns, which can be exploited in the design of new molecules and materials.
Properties
IUPAC Name |
(2R)-3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUPPXPENCAKM-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624572 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126251-16-9 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-4-chloro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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